Lappaconitine (hydrobromide)
描述
Lappaconitine Hydrobromide is a C-18 diterpenoid alkaloid isolated from the roots of Aconitum sinomontanum Nakai . It has been used in traditional Chinese medicine for its potent analgesic properties, providing relief from mild to moderate pain . This compound is known for its non-addictive nature and has been clinically used for over 30 years in China .
准备方法
合成路线和反应条件: 盐酸拉帕康定可以通过从乌头属植物根部提取拉帕康定,然后将其转化为氢溴酸盐来合成 . 提取过程涉及使用有机溶剂来分离生物碱,然后通过结晶进行纯化 .
工业生产方法: 在工业环境中,盐酸拉帕康定的生产涉及大规模提取和纯化过程。乌头属植物根部被收割、干燥并研磨成细粉。 然后将粉末进行溶剂提取,并通过过滤、结晶和干燥等纯化步骤获得最终产品 .
化学反应分析
反应类型: 盐酸拉帕康定会经历各种化学反应,包括氧化、还原和取代反应 . 这些反应对于修饰化合物的结构并增强其药理作用至关重要。
常用试剂和条件: 盐酸拉帕康定反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂 . 这些反应通常在受控条件下进行,包括特定的温度和pH值,以确保预期的结果 .
主要生成产物: 盐酸拉帕康定反应生成的主要产物包括具有增强镇痛和抗心律失常作用的各种衍生物 . 这些衍生物经常被研究用于其在疼痛管理和心律失常方面的潜在治疗应用 .
科学研究应用
盐酸拉帕康定在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域 .
化学: 在化学中,盐酸拉帕康定被用作合成具有改善药理作用的各种衍生物的起始原料 . 研究人员研究这些衍生物以了解它们的化学行为和潜在的治疗益处 .
生物学: 在生物学研究中,盐酸拉帕康定用于研究其对细胞过程和代谢途径的影响 . 研究表明,它可以调节视黄醇代谢、甘油磷脂代谢和其他代谢途径,这可能与其镇痛作用有关 .
医学: 在医学中,盐酸拉帕康定因其镇痛和抗心律失常作用而被广泛使用 . 它被用于治疗各种疼痛,包括癌症疼痛、术后疼痛和神经性疼痛 . 此外,它还用于通过阻断钠通道并稳定心律来控制心律失常 .
工业: 在制药行业,盐酸拉帕康定用于开发新的剂型和药物递送系统 . 研究人员正在探索其在创建具有改善特性的长效抗心律失常药物方面的潜力 .
作用机制
相似化合物的比较
属性
IUPAC Name |
[(2S,3S,4S,5R,6S,8S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate;hydrobromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44N2O8.BrH/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5;/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35);1H/t19-,20?,22+,23-,24+,25+,26?,27+,29-,30+,31?,32+;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFYROOPXPKMEQ-NEFIHXMDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H](C34[C@@H]2CC(C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45BrN2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97792-45-5 | |
Record name | Lappaconitine Hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。